Bromo-PEG2-t-butyl ester

Vue d'ensemble

Description

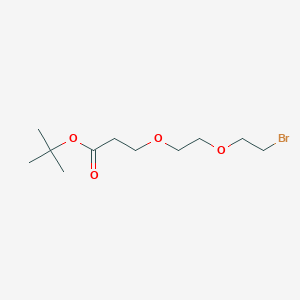

Bromo-PEG2-t-butyl ester: is a polyethylene glycol derivative containing a bromide group and a t-butyl protected carboxyl group. The hydrophilic polyethylene glycol spacer increases solubility in aqueous media. The bromide group is a very good leaving group for nucleophilic substitution reactions, while the t-butyl protected carboxyl group can be deprotected under acidic conditions .

Applications De Recherche Scientifique

Bromo-PEG2-t-butyl ester has a wide range of applications in scientific research, including:

Chemistry: Used as a linker in the synthesis of complex molecules and polymers.

Biology: Employed in the modification of biomolecules for improved solubility and stability.

Medicine: Utilized in drug delivery systems to enhance the solubility and bioavailability of therapeutic agents.

Industry: Applied in the formulation of various industrial products, including coatings and adhesives .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Bromo-PEG2-t-butyl ester can be synthesized through a multi-step process involving the reaction of polyethylene glycol with bromide and t-butyl protecting groups. The synthesis typically involves the use of anhydrous magnesium sulfate and boron trifluoride diethyl etherate as catalysts . The reaction conditions are carefully controlled to ensure high yields and purity of the final product.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions with optimized conditions to maximize yield and minimize costs. The process includes the use of high-purity reagents and advanced purification techniques to ensure the quality of the product .

Analyse Des Réactions Chimiques

Types of Reactions: Bromo-PEG2-t-butyl ester undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromide group acts as a leaving group, allowing for nucleophilic substitution reactions.

Deprotection: The t-butyl protected carboxyl group can be deprotected under acidic conditions

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.

Deprotection: Acidic conditions, such as the use of trifluoroacetic acid, are employed to remove the t-butyl protecting group.

Major Products Formed:

Nucleophilic Substitution: The major products are the substituted polyethylene glycol derivatives.

Deprotection: The major product is the free carboxyl group-containing polyethylene glycol derivative

Mécanisme D'action

The mechanism of action of Bromo-PEG2-t-butyl ester involves its ability to undergo nucleophilic substitution reactions, where the bromide group is replaced by a nucleophile. This property makes it a valuable intermediate in the synthesis of various compounds. The t-butyl protected carboxyl group can be deprotected under acidic conditions, allowing for further functionalization of the molecule .

Comparaison Avec Des Composés Similaires

Bromo-PEG3-t-butyl ester: Contains an additional ethylene glycol unit, providing increased solubility and flexibility.

Bromo-PEG4-t-butyl ester: Contains two additional ethylene glycol units, further enhancing solubility and flexibility.

Uniqueness: Bromo-PEG2-t-butyl ester is unique due to its balance of solubility and reactivity. The presence of the bromide group allows for efficient nucleophilic substitution reactions, while the t-butyl protected carboxyl group provides stability and controlled deprotection under acidic conditions .

Activité Biologique

Bromo-PEG2-t-butyl ester is a specialized compound belonging to the class of polyethylene glycol (PEG) derivatives, notable for its unique structural features and biological applications. This article provides a comprehensive overview of its biological activity, synthesis, and applications in bioconjugation and drug delivery.

Structure and Properties

This compound consists of a PEG spacer, a bromide group, and a t-butyl protected carboxylic acid. The presence of the bromide group serves as an excellent leaving group in nucleophilic substitution reactions, while the t-butyl group can be deprotected under acidic conditions to yield a free carboxylic acid for further conjugation reactions. The hydrophilic nature of the PEG spacer enhances the solubility of the compound in aqueous environments, making it suitable for biological applications.

| Property | Value |

|---|---|

| Molecular Formula | C11H21BrO4 |

| Molecular Weight | 297.2 g/mol |

| Purity | 98% |

| CAS Number | 1381861-91-1 |

| Storage Conditions | -20°C |

Synthesis

The synthesis of this compound typically involves several steps, including the reaction of PEG with bromoacetic acid followed by protection of the carboxylic acid with a t-butyl group. The general reaction scheme can be represented as follows:

The compound can be characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and purity.

Biological Activity

1. Protein Conjugation:

this compound is primarily utilized in bioconjugation processes. Its ability to react with primary amines allows for the formation of stable conjugates with proteins, peptides, or other biomolecules. This property is particularly valuable in the development of targeted drug delivery systems and therapeutic agents.

2. Applications in Drug Development:

The compound plays a significant role in the synthesis of proteolysis-targeting chimeras (PROTACs), which are designed to induce targeted protein degradation. PROTACs leverage the unique properties of this compound to selectively target and eliminate specific proteins within cells, demonstrating potential therapeutic benefits in cancer treatment and other diseases.

3. Case Studies:

Recent studies have highlighted the effectiveness of this compound in various biological contexts:

- Anticancer Activity: In a study evaluating various PEG derivatives, this compound was found to enhance the solubility and bioavailability of poorly soluble drugs, thereby improving their anticancer efficacy against breast cancer cell lines MCF-7, SK-BR-3, and MDA-MB-231 .

- Bioconjugate Formation: Research has shown that this compound facilitates the formation of bioconjugates that exhibit improved pharmacokinetic profiles compared to their non-conjugated counterparts .

Propriétés

IUPAC Name |

tert-butyl 3-[2-(2-bromoethoxy)ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21BrO4/c1-11(2,3)16-10(13)4-6-14-8-9-15-7-5-12/h4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOYAYHGUAATLSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.